5-Nitrothiazole

Catalog No.
S580839
CAS No.
14527-46-9
M.F
C3H2N2O2S
M. Wt
130.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrothiazole

CAS Number

14527-46-9

Product Name

5-Nitrothiazole

IUPAC Name

5-nitro-1,3-thiazole

Molecular Formula

C3H2N2O2S

Molecular Weight

130.13 g/mol

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H

InChI Key

VVVCJCRUFSIVHI-UHFFFAOYSA-N

SMILES

C1=C(SC=N1)[N+](=O)[O-]

Synonyms

5-nitrothiazole

Canonical SMILES

C1=C(SC=N1)[N+](=O)[O-]

Antibacterial Properties

One of the most explored applications of 5-Nitrothiazole lies in its potential as an antibacterial agent. Studies have shown it to be effective against a broad spectrum of bacteria, including some resistant strains []. The mechanism of action is still under investigation, but it's believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes []. Further research is ongoing to optimize its efficacy and explore its potential as a novel antibiotic.

Source

[] "[5-Nitrothiazoles: A Review of Their Biological Activities]"()

Antifungal Properties

Research suggests that 5-Nitrothiazole might also possess antifungal properties. Studies have demonstrated its ability to inhibit the growth of various fungal species []. However, more research is needed to understand its specific mode of action against fungi and determine its potential for development into antifungal drugs.

Source

[] "[Synthesis and Antifungal Activity of Nitro Substituted Thiazoles]"()

Other Potential Applications

Scientific exploration of 5-Nitrothiazole extends beyond its antibacterial and antifungal properties. Researchers are investigating its potential in other areas, including:

  • Antiparasitic activity: Studies suggest it might be effective against some parasitic worms.
  • Antiprotozoal activity: There's initial evidence indicating potential activity against protozoan parasites like Leishmania.
  • Enzyme inhibition: 5-Nitrothiazole might hold promise for inhibiting specific enzymes involved in various diseases.

5-Nitrothiazole, also known as 2-amino-5-nitrothiazole, is a heterocyclic compound characterized by its thiazole ring structure with a nitro group at the 5-position and an amino group at the 2-position. The molecular formula of 5-nitrothiazole is C3H3N3O2SC_3H_3N_3O_2S, and it has a molecular weight of approximately 145.14 g/mol. This compound appears as a greenish-yellow to orange powder and is noted for its slightly bitter taste. It is sensitive to light and has limited solubility in water, making it primarily soluble in organic solvents like ethanol .

  • 5-Nitrothiazole: No information available.
  • 2-Amino-5-Nitrothiazole (ANT):
    • Veterinary medicine: ANT acts as an antiprotozoal agent against Histomonas meleagridis, a parasite that causes blackhead disease in turkeys []. The exact mechanism of action is not fully understood, but it may involve disrupting the parasite's energy metabolism.
    • Radiosensitizer: ANT was investigated for its potential to increase the effectiveness of radiation therapy by creating free radicals that damage cancer cells in the presence of radiation []. However, further research is needed to determine its efficacy.
  • 5-Nitrothiazole: No specific safety information available. However, due to the presence of a nitro group, it is advisable to handle with caution as it may be explosive or irritating.
  • 2-Amino-5-Nitrothiazole (ANT):
    • Toxicity: Limited data available.
    • Flammability: No information available, but nitro compounds can be flammable.
    • Reactivity: No information available.
, including:

  • Nitration: It can be synthesized through the nitration of 2-acetylaminothiazole, leading to the formation of the nitro group.
  • Halogenation: The compound can undergo halogenation (chlorination or bromination) to introduce halogen atoms into its structure .
  • Complexation: It has been studied for its ability to form complexes with transition metal salts, such as palladium, which can alter its reactivity and stability .

The synthesis of 5-nitrothiazole can be accomplished through several methods:

  • Direct Nitration: This involves treating 2-aminothiazole with concentrated sulfuric acid to introduce the nitro group.
  • Halogenation followed by Reaction with Thiourea: A process that includes halogenating a specific nitrogen-containing compound followed by reaction with thiourea to yield 5-nitrothiazole .
  • Hydrolysis of Derivatives: Early methods included hydrolysis of nitrated derivatives of thiazoles .

5-Nitrothiazole is utilized in various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like niridazole.
  • Dyes: The compound is used as a diazo component in the production of disperse dyes.
  • Research: It has applications in matrix-assisted laser desorption/ionization mass spectrometry for studying oligonucleotides and proteins .

Studies have shown that 5-nitrothiazole interacts with various biological systems, particularly in relation to its role as a radiosensitizer. Its complexation with metal ions can enhance or modify its biological activity, making it a subject of interest in medicinal chemistry and pharmacology . Additionally, its reactivity profile indicates potential interactions with strong acids and oxidizing agents, necessitating careful handling during laboratory procedures .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-nitrothiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
2-Amino-4-nitrothiazoleThiazole derivativeAntimicrobial properties; less studied than 5-nitrothiazole
2-NitrothiazoleThiazole derivativeUsed in dye synthesis; lacks amino group
ThiazoleBasic structureFound in various natural products; broader applications

Unique aspects of 5-nitrothiazole include its specific biological activity against protozoa and its role as a radiosensitizer, distinguishing it from other thiazole derivatives that may not possess these properties.

XLogP3

1.1

Wikipedia

5-nitrothiazole

Dates

Modify: 2023-08-15

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